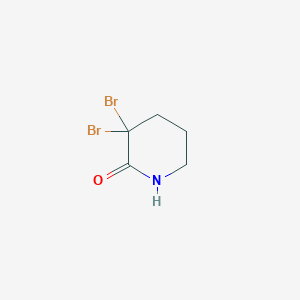

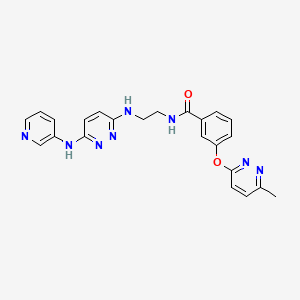

![molecular formula C14H17BrN2O3 B2534397 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide CAS No. 1436145-32-2](/img/structure/B2534397.png)

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as BPP and is a derivative of the well-known drug, amiodarone.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide belongs to a class of compounds with potential applications in synthetic chemistry and material science. Studies on related compounds highlight their use in synthesizing various heterocyclic and polyfunctional systems. For instance, the work on ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate and its derivatives showcases the versatility of these compounds in generating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, which have wide applications in pharmaceuticals and material sciences (Pizzioli et al., 1998).

Catalysis and Enantioselective Synthesis

Another important application of similar compounds is in catalysis, particularly in enantioselective synthesis. The synthesis of enantiomerically pure 3-amino-2-methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids from 3-substituted (Z)-2-(bromomethyl)propenoates highlights the potential of bromophenoxy derivatives in asymmetric synthesis, offering pathways to enantiomerically enriched materials (Martelli et al., 2011).

Antimicrobial and Antioxidant Activities

Compounds structurally related to 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide have been identified for their bioactive properties, including antibacterial and antioxidant activities. Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides revealed potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, suggesting the potential of bromophenoxy derivatives in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Electrosynthesis and Organic Transformations

The direct electrochemical reduction of bromo-propargyloxy esters, including ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate, underscores the role of such compounds in organic synthesis, particularly in transformations involving cleavage of the carbon–bromine bond and subsequent reduction processes. This application is crucial for the synthesis of various organic molecules and intermediates used in drug development and material science (Esteves et al., 2003).

Propriétés

IUPAC Name |

2-(3-bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-3-13(18)16-7-8-17-14(19)10(2)20-12-6-4-5-11(15)9-12/h3-6,9-10H,1,7-8H2,2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDKPFJHAVULIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C=C)OC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(3-Bromophenoxy)propanamido]ethyl}prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)